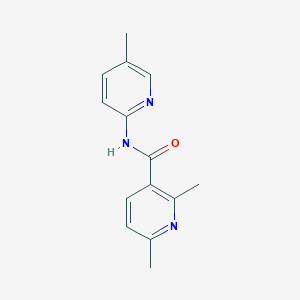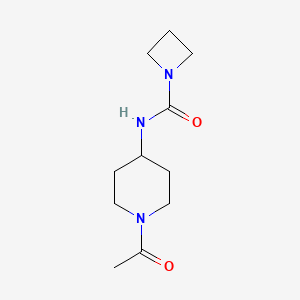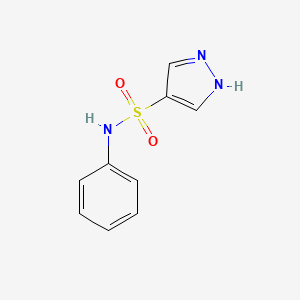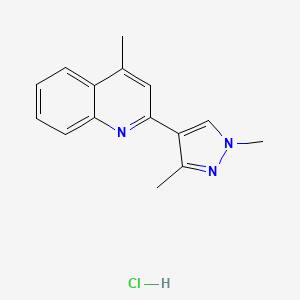
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMP is a pyridine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
科学的研究の応用
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been investigated for its potential use as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has also been studied for its potential use in the synthesis of novel materials, such as polymers and metal complexes. Additionally, 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been utilized as a reagent in organic synthesis for the preparation of various compounds.
作用機序
The exact mechanism of action of 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide is not fully understood, but it is believed to act as a modulator of various biological pathways. 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has also been shown to modulate the activity of certain ion channels, such as the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and behavior. Additionally, 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, such as neurodegenerative disorders.
実験室実験の利点と制限
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has several advantages for laboratory experiments, such as its easy synthesis and high purity. Additionally, 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide has been shown to be stable under various conditions, which makes it suitable for long-term storage. However, 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide, including its potential use as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to understand the exact mechanism of action of 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide and its potential applications in material science and organic synthesis. Further research is also needed to investigate the potential toxic effects of 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide and to develop safe handling and disposal procedures.
合成法
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide can be synthesized through a variety of methods, including the reaction of 2,6-dimethylpyridine-3-carboxylic acid with 2-amino-5-methylpyridine, followed by the addition of a suitable coupling agent. Another method involves the reaction of 2,6-dimethylpyridine-3-carboxylic acid with 2-amino-5-methylpyridine and a suitable dehydrating agent. The resulting 2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide can be purified through various techniques, such as column chromatography or recrystallization.
特性
IUPAC Name |
2,6-dimethyl-N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-4-7-13(15-8-9)17-14(18)12-6-5-10(2)16-11(12)3/h4-8H,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOKJNMDLKJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(N=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)

![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7530079.png)
![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)




![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)

![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)